molecular formula C11H10ClNOS2 B3608812 4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one

4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one

Cat. No.: B3608812
M. Wt: 271.8 g/mol
InChI Key: PZFJYXZWQODHRF-UHFFFAOYSA-N
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Description

4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization to introduce the spirocyclic dithiolane moiety. Common synthetic methods for indole derivatives include the Bartoli indole synthesis, Hemetsberger indole synthesis, and Larock indole synthesis . These methods often involve the use of various reagents and catalysts under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methods to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors, influencing cellular processes. The spirocyclic structure may enhance its binding affinity and selectivity, leading to distinct biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with spirocyclic structures, such as spiro[indoline-3,9’-pyrrolo[3’,4’:4,5]cyclopenta[1,2-b]indole derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one is unique due to its specific combination of chloro and methyl groups, as well as the spirocyclic dithiolane moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS2/c1-6-2-3-7(12)8-9(6)13-10(14)11(8)15-4-5-16-11/h2-3H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFJYXZWQODHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C3(C(=O)N2)SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Reactant of Route 2
4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Reactant of Route 3
4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Reactant of Route 4
4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Reactant of Route 5
4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Reactant of Route 6
4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one

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